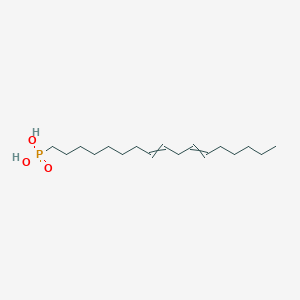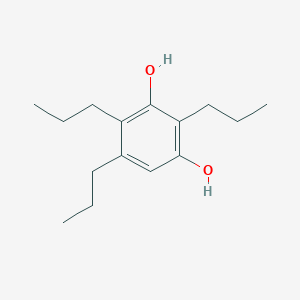
4-Ethyl-3-methylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-methylcyclohexane-1-carboxylic acid is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with an ethyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methylcyclohexane-1-carboxylic acid can be achieved through various methods. One common approach involves the hydrogenation of substituted cyclohexenes or cyclohexanones. For instance, starting from 4-ethyl-3-methylcyclohexanone, the compound can be synthesized through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The starting materials, such as substituted cyclohexanones, are subjected to hydrogenation in the presence of suitable catalysts like palladium or platinum. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
4-Ethyl-3-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1-cyclohexanecarboxylic acid: Similar structure but lacks the ethyl group at the 4-position.
3-Cyclohexene-1-carboxylic acid, 4-methyl-, methyl ester: Contains a double bond in the ring and an ester group instead of a carboxylic acid.
Uniqueness
4-Ethyl-3-methylcyclohexane-1-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
379268-26-5 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-ethyl-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h7-9H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
HLXRJBOVQUPLMF-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


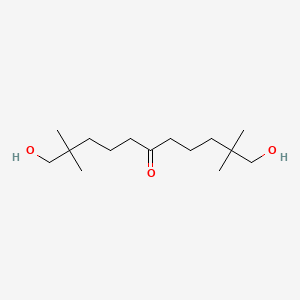
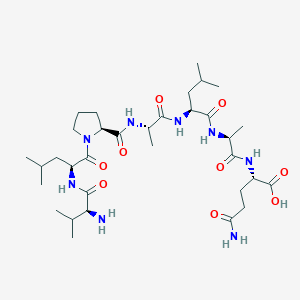
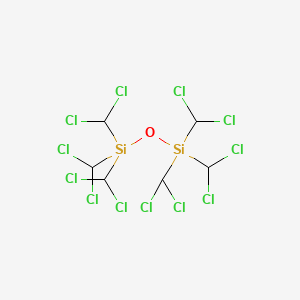
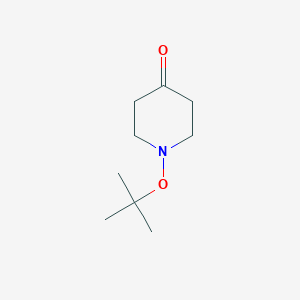
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
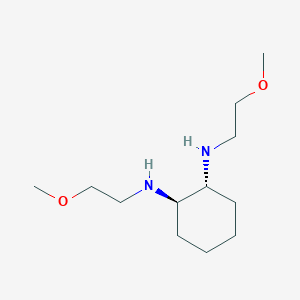
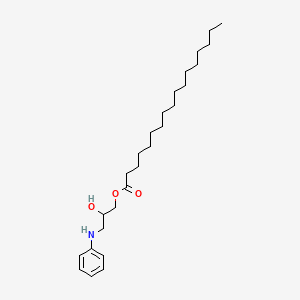
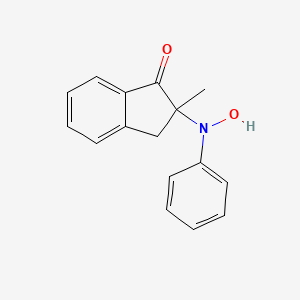
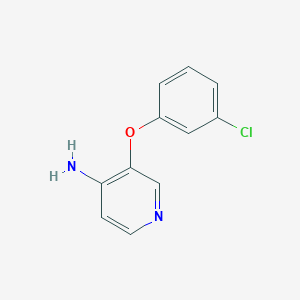
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
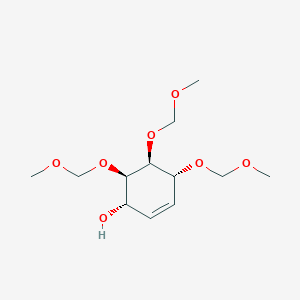
![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)
